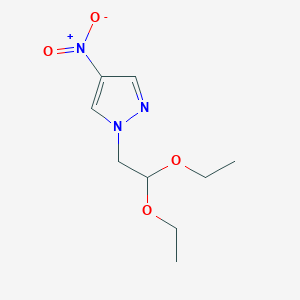

1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This specific compound is characterized by the presence of a diethoxyethyl group and a nitro group attached to the pyrazole ring

Métodos De Preparación

The synthesis of 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole typically involves the reaction of 4-nitro-1H-pyrazole with 2,2-diethoxyethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Análisis De Reacciones Químicas

1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The diethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The diethoxyethyl group can be hydrolyzed to form the corresponding aldehyde or carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. Major products formed from these reactions include amino derivatives, substituted pyrazoles, and aldehydes or carboxylic acids.

Aplicaciones Científicas De Investigación

1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and inflammatory diseases.

Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mecanismo De Acción

The mechanism of action of 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The diethoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparación Con Compuestos Similares

Similar compounds to 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole include:

1-(2,2-diethoxyethyl)-1H-indole: This compound shares the diethoxyethyl group but has an indole ring instead of a pyrazole ring.

(2,2-diethoxyethyl)benzene: This compound also contains the diethoxyethyl group but is based on a benzene ring.

Actividad Biológica

1-(2,2-Diethoxyethyl)-4-nitro-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, related compounds have demonstrated efficacy against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves the inhibition of bacterial cell wall synthesis and protein synthesis pathways .

| Compound | Target Organism | Activity (IC50) |

|---|---|---|

| This compound | E. coli | TBD |

| 1-(4-nitrophenyl)-3-methylpyrazole | Staphylococcus aureus | 15 µg/mL |

Antiparasitic Activity

Recent studies have highlighted the potential of pyrazole compounds in treating parasitic infections. For example, derivatives have been tested against Leishmania species and Trypanosoma brucei, showing promising in vitro activity. The mechanisms may involve interference with metabolic pathways critical for parasite survival .

Anti-inflammatory and Analgesic Effects

Research indicates that pyrazole derivatives can exhibit anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced prostaglandin synthesis. This suggests potential applications in treating inflammatory diseases such as arthritis .

The biological activities of this compound are attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and microbial metabolism.

- Cell Signaling Interference : It can disrupt signaling pathways critical for cell proliferation and survival, particularly in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that pyrazole compounds induce oxidative stress in target cells, leading to apoptosis .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of bacterial strains. The results demonstrated effective inhibition of growth at concentrations comparable to established antibiotics.

Case Study 2: Anti-inflammatory Response

A murine model was used to assess the anti-inflammatory effects of the compound. Mice treated with this compound showed a significant reduction in paw edema compared to controls, indicating its potential as an analgesic agent.

Propiedades

IUPAC Name |

1-(2,2-diethoxyethyl)-4-nitropyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O4/c1-3-15-9(16-4-2)7-11-6-8(5-10-11)12(13)14/h5-6,9H,3-4,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOINZKBNHAPFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C=C(C=N1)[N+](=O)[O-])OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.